molecular formula C52H49BrN6O6 B11829216 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate

1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate

Cat. No.: B11829216
M. Wt: 933.9 g/mol
InChI Key: URLHZAPOTAAYOC-UHFFFAOYSA-N
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Description

1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate is a complex organic compound that features a variety of functional groups, including esters, ethers, and brominated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves multiple steps:

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing each step for yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: It can be used in the development of new materials with unique properties.

    Biological Studies: The compound can be used to study the interactions of complex molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate involves its interaction with specific molecular targets. The brominated aromatic ring and the tetrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate
  • **1-((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate

Uniqueness

The presence of the trityl-protected tetrazole and the brominated aromatic ring makes 1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate unique. These functional groups provide specific reactivity and potential biological activity that can be leveraged in various applications.

Properties

Molecular Formula

C52H49BrN6O6

Molecular Weight

933.9 g/mol

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-bromo-3-[[C-ethoxy-N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]carbonimidoyl]amino]benzoate

InChI

InChI=1S/C52H49BrN6O6/c1-3-62-50(55-46-30-18-29-45(47(46)53)49(60)63-36(2)64-51(61)65-42-25-14-7-15-26-42)54-35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-56-57-58-59(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3,(H,54,55)

InChI Key

URLHZAPOTAAYOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC(=C7Br)C(=O)OC(C)OC(=O)OC8CCCCC8

Origin of Product

United States

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